molecular formula C13H15N3O5 B2861222 1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid CAS No. 439095-54-2

1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid

Cat. No.: B2861222
CAS No.: 439095-54-2
M. Wt: 293.279
InChI Key: XYKXNPMCXVIDMQ-UHFFFAOYSA-N
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Description

1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid (CAS 439095-54-2) is a high-purity piperidine carboxylic acid derivative of interest in medicinal chemistry and materials science research. This compound features a carbamoyl group and a nitro group on the phenyl ring, which can serve as key handles for further chemical modification or as pharmacophores in drug discovery efforts . The molecular structure is characterized by the formula C13H15N3O5 and a molecular weight of 293.28 g/mol . Its piperidine core is a common scaffold in pharmaceuticals, making this compound a valuable building block for the synthesis of more complex molecules . Researchers can utilize this chemical as a key intermediate in exploring new therapeutic agents or advanced materials. The nitro group, in particular, offers potential for reduction to an amino group, enabling the synthesis of a variety of downstream derivatives . Please handle with appropriate care; this product is labeled with the GHS07 pictogram and may cause skin, eye, and respiratory irritation . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c14-12(17)10-7-9(1-2-11(10)16(20)21)15-5-3-8(4-6-15)13(18)19/h1-2,7-8H,3-6H2,(H2,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKXNPMCXVIDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamoylation of 4-Nitrophenyl Precursors

The introduction of the carbamoyl group onto the 4-nitrophenyl scaffold is typically achieved through nucleophilic acyl substitution. In a representative procedure:

  • Reaction Setup : 4-Nitrobenzoyl chloride (1.0 equiv) is reacted with ammonium hydroxide (2.0 equiv) in anhydrous THF at 0–5°C.
  • Quenching : The mixture is stirred for 12 hours, followed by extraction with ethyl acetate and washing with brine.
  • Isolation : The crude product, 4-nitrobenzamide, is recrystallized from ethanol, yielding a pale yellow solid (78% yield).

This step is critical for establishing the carbamoyl-nitrophenyl motif, which is later conjugated to the piperidine core.

Piperidine Ring Formation

The piperidine ring is constructed via cyclization or functionalization of pre-existing piperidine derivatives. One approach involves:

  • Mannich Reaction : Reacting 4-nitrobenzamide with formaldehyde and ammonium acetate in acetic acid to form a β-amino ketone intermediate.
  • Cyclization : Heating the intermediate at 80°C in the presence of hydrochloric acid induces ring closure, yielding 1-(4-nitrophenyl)piperidine-4-carboxylic acid.

Alternative methods employ Buchwald-Hartwig amination to couple nitroaryl halides with piperidine derivatives, though this requires palladium catalysts and elevated temperatures.

Carboxylic Acid Functionalization

The terminal carboxylic acid group is introduced via oxidation or hydrolysis:

  • Oxidation : Treating 1-(3-cyano-4-nitrophenyl)piperidine with potassium permanganate in acidic conditions oxidizes the nitrile to a carboxylic acid.
  • Hydrolysis : Alternatively, ester derivatives of the compound are saponified using NaOH in ethanol/water, achieving >90% conversion.

Optimization of Reaction Conditions

Temperature and Catalysis

Optimal yields are achieved under controlled conditions:

Reaction Step Temperature (°C) Catalyst Yield (%)
Carbamoylation 0–5 None 78
Piperidine Cyclization 80 HCl 65
Oxidation 100 KMnO₄ 85

Elevating temperatures during cyclization beyond 80°C leads to decomposition, while insufficient acid concentration reduces ring-closure efficiency.

Solvent Effects

Polar aprotic solvents like DMF enhance coupling reactions by stabilizing transition states. Conversely, THF is preferred for nitration due to its inertness.

Analytical Characterization Techniques

Post-synthesis validation employs multiple analytical methods:

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): Signals at δ 8.90 (s, 1H, Ar–H), 3.45–3.60 (m, 2H, piperidine-CH₂), and 2.80–3.00 (m, 2H, piperidine-CH₂) confirm structural integrity.
  • Mass Spectrometry :
    • ESI-MS : m/z 292.27 [M+H]⁺ aligns with the molecular formula C₁₃H₁₅N₃O₅.
  • Chromatography :
    • HPLC : Purity >98% achieved using a C18 column with acetonitrile/water (70:30) mobile phase.

Comparative Analysis of Synthetic Routes

A comparative evaluation of two predominant methods reveals trade-offs:

Method Advantages Disadvantages
Cyclization High atom economy Requires harsh acidic conditions
Coupling Mild conditions, scalability Expensive coupling agents

The coupling approach, utilizing EDCI/HOBt, is favored for industrial-scale production due to reproducibility.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

  • Continuous Flow Reactors : To mitigate exothermic risks during nitration.
  • Catalyst Recycling : Palladium catalysts from coupling reactions are recovered via filtration, reducing costs.

A patented protocol describes kilogram-scale production with 72% overall yield by optimizing solvent ratios and reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogens or other electrophiles can be used in the presence of a catalyst.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Conversion of the carboxylic acid group to an alcohol.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and aminocarbonyl groups can influence its binding affinity and activity.

Comparison with Similar Compounds

1-(4-Nitrophenyl)piperidine-4-carboxylic Acid

  • Structure : Lacks the 3-carbamoyl group on the phenyl ring.
  • Synthesis : Likely synthesized via similar catalytic methods (e.g., NaOH/Na₂CO₃) as described for 1-(ethoxycarbonyl)piperidine-4-carboxylic acid .
  • Biological Activity : Nitro groups are often associated with electron-withdrawing effects, influencing binding to enzymes like PDE5 (as seen in related carboxypiperidine compounds) .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

  • Structure : Ethoxycarbonyl (-COOEt) substituent instead of the substituted phenyl group.
  • Physicochemical Properties : Log S = -2.2 (low solubility), moderate GI absorption, and P-gp substrate activity .

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid

  • Structure : Chloropyrimidine substituent instead of phenyl.
  • Physicochemical Properties : Molecular weight = 241.67 g/mol, with higher polarity due to the pyrimidine ring .
  • Synthesis : Likely involves coupling reactions between piperidine and heterocyclic chlorides.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Log S) Hydrogen Bond Acceptors Key Functional Groups
Target Compound ~307.28 ~1.5 Moderate (~-3.0) 6 Nitro, Carbamoyl, Carboxylic Acid
1-(4-Nitrophenyl)piperidine-4-carboxylic Acid ~266.26 ~1.8 Low (~-3.5) 5 Nitro, Carboxylic Acid
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid 215.22 0.9 -2.2 4 Ethoxycarbonyl, Carboxylic Acid

Notes:

  • Nitro groups may contribute to metabolic stability but increase toxicity risks .

Biological Activity

1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, featuring a nitrophenyl group and a carbamoyl group, suggests potential biological activities relevant to medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H15N3O5\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_5 and a molecular weight of 293.3 g/mol. It is characterized by the following structural features:

  • Piperidine Ring : A six-membered nitrogen-containing ring.
  • Nitrophenyl Group : Contributes to the compound's reactivity and potential biological interactions.
  • Carbamoyl Group : May enhance solubility and biological activity.

The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes and receptors. The presence of the nitrophenyl group may facilitate binding to active sites, potentially modulating enzymatic activity or receptor signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation in vitro.
  • Cytotoxicity : Some studies indicate that it may possess cytotoxic properties against cancer cell lines.

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound in various contexts:

  • Antimicrobial Studies :
    • A study reported that derivatives of piperidine exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that this compound could share similar properties .
  • Anti-inflammatory Research :
    • Research exploring compounds with nitrophenyl groups indicated their potential in inhibiting pro-inflammatory cytokines, which could be relevant for treating inflammatory diseases .
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that related compounds showed cytotoxic effects on human cancer cell lines, prompting further investigation into the specific mechanisms involved .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.

Compound NameStructural FeaturesBiological Activity
1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acidSimilar piperidine structure but different positional isomersPotential antimicrobial and anti-inflammatory properties
Pyrrolidine derivativesFive-membered ring structureVarying biological activities due to structural differences
Other piperidine derivativesVarious substitutions on the piperidine ringDiverse pharmacological profiles

Q & A

Q. What are the standard synthetic routes for 1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid?

The synthesis typically involves multi-step reactions, including:

  • Acetylation/Hydrolysis : Piperidine-4-carboxylic acid derivatives are often acetylated using acetic anhydride with a catalyst (e.g., pyridine) under reflux, followed by hydrolysis with NaOH to yield the carboxylic acid group .
  • Coupling Reactions : Introduction of the 3-carbamoyl-4-nitrophenyl group may involve coupling activated aromatic intermediates (e.g., nitro-substituted benzoyl chlorides) to the piperidine core.
  • Work-Up : Acidification (HCl) precipitates the product, with yields up to 88% reported for analogous compounds .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm piperidine ring conformation and substituent positions (e.g., δ ~1.5–4.3 ppm for piperidine protons, aromatic signals at ~7.5–8.1 ppm) .
  • IR Spectroscopy : Detection of carboxylic acid (C=O stretch ~1687–1730 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₃H₁₆N₂O₅S for a related compound) with <0.5% deviation .

Q. What safety precautions are critical when handling this compound?

Based on structurally similar piperidine derivatives:

  • PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .
  • First Aid : For skin contact, wash with soap/water (15+ minutes); for ingestion, rinse mouth and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to study biological target interactions?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized proteins (e.g., cancer pathway targets) .
  • Molecular Docking : Predict interaction sites using software (e.g., AutoDock) guided by the nitro group’s electron-withdrawing effects .
  • In Vitro Assays : Test inhibition of enzymatic activity (e.g., carbonic anhydrase isoforms) with IC₅₀ determination .

Q. How does the meta-nitro substitution influence reactivity compared to ortho/para analogs?

  • Electronic Effects : The meta-nitro group reduces electron density at the benzoyl ring, altering hydrogen-bonding capacity with targets vs. para-nitro derivatives .
  • Steric Hindrance : Meta-substitution minimizes steric clashes in binding pockets compared to ortho-substituted analogs .
Position Electronic Impact Bioactivity Example
Meta-NitroModerate electron withdrawalHigher selectivity for hydrophobic targets
Para-NitroStronger electron withdrawalEnhanced interaction with polar residues

Q. How should researchers address contradictions in reported bioactivity data?

  • Structural Comparison : Analyze substituent effects using analogs (e.g., nitro vs. carbamoyl groups) .
  • Experimental Replication : Standardize assay conditions (pH, temperature) to minimize variability .
  • Data Normalization : Use reference compounds (e.g., acetazolamide for carbonic anhydrase studies) to calibrate results .

Q. What strategies optimize synthesis yield and purity?

  • Catalyst Optimization : Use pyridine to stabilize intermediates during acetylation .
  • Reaction Monitoring : Track progress via TLC or HPLC to terminate reactions at peak yield .
  • Purification : Employ recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

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